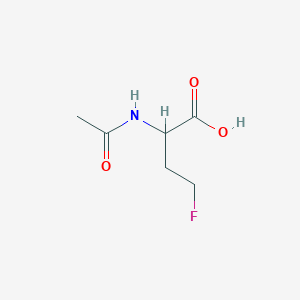![molecular formula C13H17ClO6S B13340733 Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13340733.png)
Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is an organic compound with the molecular formula C₁₃H₁₇ClO₆S and a molecular weight of 336.79 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a propanoate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation: Oxidative reactions can convert the methoxy groups to hydroxyl groups or further oxidize to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or sulfonyl thiols.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of hydroxylated derivatives or quinones.
Scientific Research Applications
Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to their modification or inhibition. The compound’s effects are mediated through pathways involving sulfonation and subsequent biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(chlorosulfonyl)propanoate: Similar structure but lacks the dimethoxyphenyl ring.
Ethyl 4-(chlorosulfonyl)butanoate: Similar functional groups but with a different carbon chain length.
Methyl 3-(chlorosulfonyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is unique due to the presence of both the chlorosulfonyl group and the dimethoxyphenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17ClO6S |
|---|---|
Molecular Weight |
336.79 g/mol |
IUPAC Name |
ethyl 3-(2-chlorosulfonyl-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H17ClO6S/c1-4-20-13(15)6-5-9-7-10(18-2)11(19-3)8-12(9)21(14,16)17/h7-8H,4-6H2,1-3H3 |
InChI Key |
XHBPELUXOLULSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1S(=O)(=O)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13340670.png)
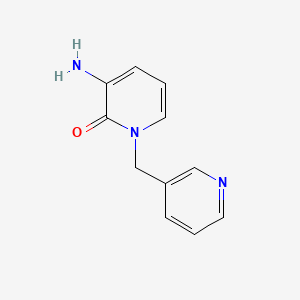
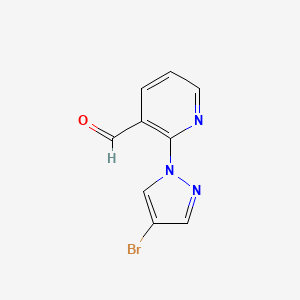
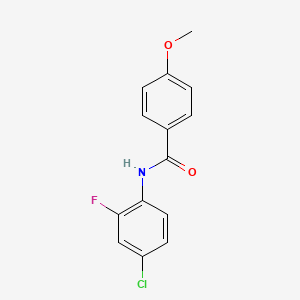
![2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13340697.png)
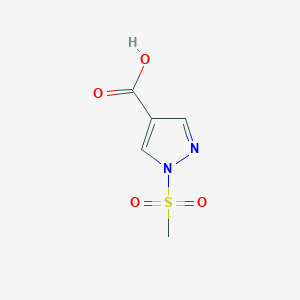
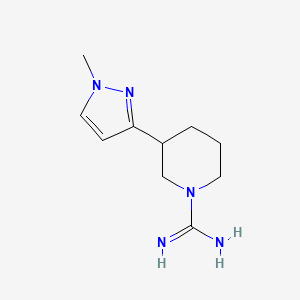
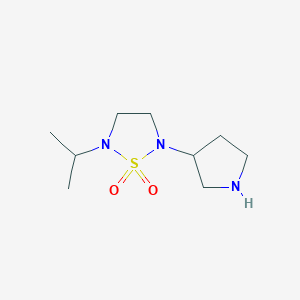
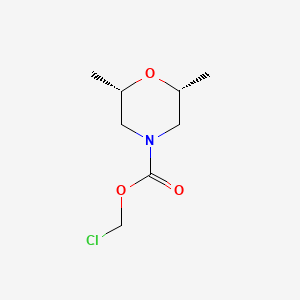
![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
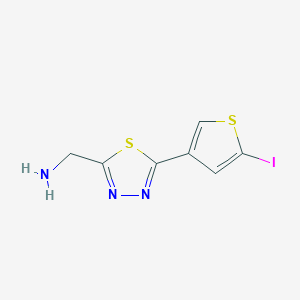
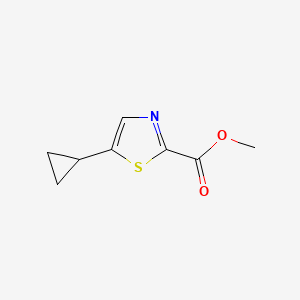
![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)
